molecular formula C16H18N6O2 B13382139 N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N',N''-bis(4-methylphenyl)guanidine

N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N',N''-bis(4-methylphenyl)guanidine

Cat. No.: B13382139
M. Wt: 326.35 g/mol
InChI Key: SBGLPRPTUYMWJH-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-bis(4-methylphenyl)guanidine is a complex organic compound with a unique structure that includes both hydrazino and guanidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-bis(4-methylphenyl)guanidine typically involves multiple steps. One common method includes the reaction of 4-methylphenyl isocyanate with hydrazine hydrate to form an intermediate, which is then reacted with a guanidine derivative under controlled conditions. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and reduce production costs. Purification processes such as recrystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-bis(4-methylphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.

Scientific Research Applications

N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-bis(4-methylphenyl)guanidine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-bis(4-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Propylene diamine: A compound with a similar structure but different functional groups.

    Triethylenetetramine: Another compound with a similar structure but different hydrogen bond networks.

Uniqueness

N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-bis(4-methylphenyl)guanidine is unique due to its combination of hydrazino and guanidine functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18N6O2

Molecular Weight

326.35 g/mol

IUPAC Name

(1E)-1-[amino(nitramido)methylidene]-2,3-bis(4-methylphenyl)guanidine

InChI

InChI=1S/C16H18N6O2/c1-11-3-7-13(8-4-11)18-16(20-15(17)21-22(23)24)19-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H4,17,18,19,20,21)

InChI Key

SBGLPRPTUYMWJH-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)/N=C(\N)/N[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)N=C(N)N[N+](=O)[O-]

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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